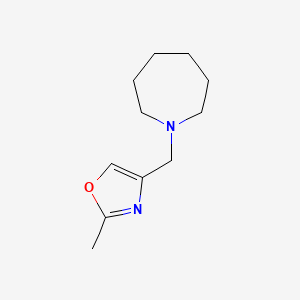

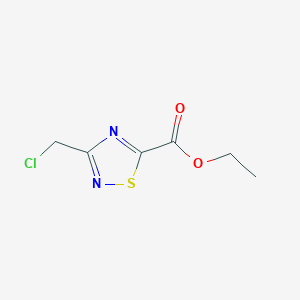

4-(Azepan-1-ylmethyl)-2-methyloxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Azepan-1-ylmethyl)aniline” is a compound with a similar structure . It has a molecular weight of 204.32 and is usually stored in a dark place under an inert atmosphere .

Synthesis Analysis

While specific synthesis methods for “4-(Azepan-1-ylmethyl)-2-methyloxazole” are not available, the synthesis of related isoxazole-annulated heterocycles has been explored in various studies. For instance, the synthesis of 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones involves the reaction of benzylamine with acetates of Baylis-Hillman adducts generated from 3-aryl-5-formyl-isoxazole-4-carboxylate.Molecular Structure Analysis

The molecular structure of related compounds has been characterized in various studies. For example, benzazepine derivatives have been analyzed, revealing hydrogen-bonded assemblies in different dimensions.Chemical Reactions Analysis

The reactivity of isoxazole and azepane rings can be inferred from related studies. Isoxazole rings can undergo isomerization under certain conditions, as demonstrated by the Fe (II)-catalyzed transformation of 4-acyl-5-methoxyisoxazoles.Physical And Chemical Properties Analysis

While specific physical and chemical properties of “4-(Azepan-1-ylmethyl)-2-methyloxazole” are not directly reported, related compounds provide some context. The solubility, melting points, and stability of isoxazole and azepane derivatives can vary widely depending on the substituents and the overall molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

Azoles, including triazoles and tetrazoles, are notable for their pharmacological significance, particularly in developing antimicrobial and anticancer agents. For example, novel benzoxepine-1,2,3-triazole hybrids have been synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, showing potential antibacterial properties against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015). This synthesis method, part of the broader field of click chemistry, highlights the versatility of azoles in drug discovery (Kolb & Sharpless, 2003).

Role in Drug Development

The role of azoles in drug development is further emphasized through the synthesis of specific azole derivatives as potential therapeutics. For instance, 4-Arylethynyl-2-methyloxazole derivatives have been explored as mGluR5 antagonists in treating drug abuse, showcasing the structural manipulation of azoles for targeted therapeutic applications (Iso & Kozikowski, 2006).

Azole Derivatives in Material Science

In material science, azole derivatives have been utilized in corrosion inhibition studies. For example, the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid has been investigated, indicating the potential of these compounds to protect against corrosion and dissolution (Bentiss et al., 2007).

Environmental and Health Implications

The environmental impact and health implications of azoles, particularly triazole fungicides, have also been studied. Research suggests that triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus, a pathogenic fungus, raising concerns about the widespread use of these compounds in agriculture and their potential impact on antifungal drug resistance (Snelders et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

4-(azepan-1-ylmethyl)-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-10-12-11(9-14-10)8-13-6-4-2-3-5-7-13/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJKXHSYPWBXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CN2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-ylmethyl)-2-methyloxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

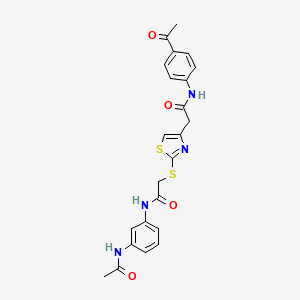

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2864028.png)

![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)

![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)

![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2864035.png)

![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)

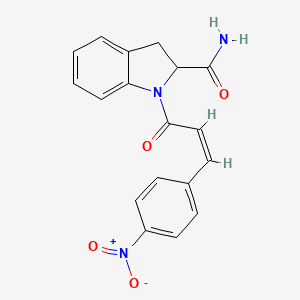

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)

![1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)